tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethylsulfanyl group, and a hexyl chain attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(ethylsulfanyl)hexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethylsulfanyl group may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate
- tert-Butyl (6-oxohexyl)carbamate
Uniqueness
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is unique due to the presence of both the ethylsulfanyl group and the hexyl chain, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C13H27NO2S |
---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
tert-butyl N-(6-ethylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C13H27NO2S/c1-5-17-11-9-7-6-8-10-14-12(15)16-13(2,3)4/h5-11H2,1-4H3,(H,14,15) |
InChI Key |
AWWBGUVKQYKQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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